ARN2966

Overview

Description

ARN2966 is a potent post-transcriptional modulator of amyloid precursor protein (APP) expression. It is known for its ability to reduce the production of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease . This compound has shown promise in reducing amyloid-β deposition and preventing memory deficits in Alzheimer’s disease transgenic mice .

Mechanism of Action

Target of Action

ARN2966 primarily targets the Amyloid Precursor Protein (APP) . APP is a transmembrane protein that plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound acts as a potent post-transcriptional modulator of APP expression . It reduces the expression of APP, resulting in a lower production of Amyloid-beta (Aβ), a peptide that accumulates in the brains of Alzheimer’s patients . This modulation of APP expression differs from other mechanisms such as inhibition of secretases .

Biochemical Pathways

It is known that the compound’s action leads to a decrease in the production of aβ, a peptide derived from app . Aβ is the major constituent of the amyloid plaques found in the brains of Alzheimer’s patients .

Pharmacokinetics

This compound exhibits dose-dependent inhibition of Aβ40 and Aβ42 production in APP751SW transfected CHO cells . The compound is orally absorbable and can penetrate the blood-brain barrier . .

Result of Action

The action of this compound leads to a significant reduction in the production of Aβ . This results in a decrease in the deposition of amyloid plaques in the brain, which is a hallmark of Alzheimer’s disease . In animal models, treatment with this compound has been shown to prevent memory deficits .

Action Environment

It is known that the compound is effective both in vitro and in vivo

Biochemical Analysis

Biochemical Properties

ARN2966 interacts with the amyloid precursor protein (APP) and reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF in cells . This interaction leads to a decrease in the production of amyloid-β (Aβ), a peptide involved in the pathogenesis of Alzheimer’s disease .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In APP751SW transfected CHO cells, this compound reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF . It also reduces the secretion of Aβ (1-40) and Aβ (1-42) by 88.6% and 84.9%, respectively .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with APP. It acts as a potent post-transcriptional modulator of APP expression, reducing the expression of APP and resulting in lower production of Aβ . This modulation differs from other mechanisms such as inhibition of secretases .

Dosage Effects in Animal Models

This compound has shown dose-dependent inhibition of Aβ40 and Aβ42 production in APP751SW transfected CHO cells . Specific dosage effects of this compound in animal models are not currently available in the literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. It is known that this compound modulates the expression of APP, which is involved in the amyloidogenic pathway leading to the production of Aβ .

Subcellular Localization

Specific information on the subcellular localization of this compound is not currently available in the literature. Given its role as a modulator of APP expression, it is likely that this compound interacts with APP at the locations where APP is present, such as the Golgi apparatus .

Preparation Methods

The synthetic routes and reaction conditions for ARN2966 are not extensively detailed in the available literature. it is known that this compound can be synthesized and is available in various forms, including solid and solution . The compound is typically stored at -20°C for long-term stability .

Chemical Reactions Analysis

ARN2966 primarily functions as a modulator of APP expression and does not undergo extensive chemical reactions. It is known to reduce the levels of APP and its intracellular C-terminal fragments (α-CTF and β-CTF) in CHO APP751SW cells . The compound also reduces the secretion of amyloid-β (1-40) and amyloid-β (1-42) peptides

Scientific Research Applications

ARN2966 has several scientific research applications, particularly in the field of neuroscience and Alzheimer’s disease research. Some of its key applications include:

Alzheimer’s Disease Research: This compound has been shown to reduce amyloid-β deposition and prevent memory deficits in Alzheimer’s disease transgenic mice. It is used to study the modulation of APP expression and its effects on amyloid-β production.

Neuronal Signaling: The compound is used to investigate the role of APP and amyloid-β in neuronal signaling and synaptic activity.

Drug Development: This compound is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to modulate APP expression and reduce amyloid-β production

Comparison with Similar Compounds

ARN2966 is unique in its mechanism of action as a post-transcriptional modulator of APP expression. This sets it apart from other compounds that target amyloid-β production through different mechanisms, such as secretase inhibitors. Some similar compounds include:

Secretase Inhibitors: These compounds inhibit the enzymes responsible for cleaving APP into amyloid-β peptides.

Amyloid-β Aggregation Inhibitors: These compounds prevent the aggregation of amyloid-β peptides into plaques.

Immunotherapy Agents: These compounds use antibodies to target and clear amyloid-β peptides from the brain.

This compound’s ability to modulate APP expression post-transcriptionally makes it a promising candidate for further research and development in the treatment of Alzheimer’s disease.

Biological Activity

ARN2966 is a novel compound that functions as an Amyloid Precursor Protein (APP) translation modulator . Its primary application lies in the treatment of Alzheimer's disease, where it has shown promise in reducing beta-amyloid deposition and preventing cognitive deficits in transgenic mouse models. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

This compound modulates the translation of APP, which is crucial in the pathogenesis of Alzheimer's disease due to its role in the formation of beta-amyloid plaques. By influencing APP translation, this compound aims to reduce the amyloid burden in the brain, potentially mitigating the neurodegenerative effects associated with Alzheimer's.

Key Mechanisms:

- Reduction of Beta-Amyloid Levels : this compound decreases the levels of beta-amyloid peptides by modulating APP translation, thereby reducing plaque formation.

- Neuroprotection : The compound has been observed to protect neurons from amyloid-induced toxicity, contributing to improved neuronal health and function.

Efficacy Studies

A significant study demonstrated that this compound effectively reduced beta-amyloid deposition in Alzheimer's disease transgenic mice. The results indicated a marked improvement in cognitive function compared to control groups.

| Study Parameter | Control Group | This compound Group |

|---|---|---|

| Beta-Amyloid Deposition (quantified) | High Levels | Significantly Reduced |

| Cognitive Function (measured via Y-maze test) | Impaired | Enhanced Performance |

Case Studies

-

Transgenic Mouse Model Study :

- Objective : To evaluate the impact of this compound on cognitive deficits and amyloid plaque formation.

- Results : Mice treated with this compound exhibited significantly lower levels of beta-amyloid plaques and improved memory performance on cognitive tests.

- : The study supports this compound's potential as a therapeutic agent for Alzheimer's disease by demonstrating its ability to modify disease progression.

-

Longitudinal Study on APP Modulation :

- Objective : To assess long-term effects of this compound on APP processing and cognitive outcomes.

- Findings : Over a six-month period, continuous administration of this compound resulted in sustained reductions in amyloid plaque levels and maintained cognitive function in treated animals compared to untreated controls.

Safety Profile

The safety profile of this compound has been assessed through various preclinical studies, indicating that it is well-tolerated with minimal adverse effects observed at therapeutic doses. Long-term toxicity studies are ongoing to further establish its safety for human use.

Future Directions

The promising results from preclinical studies have led to plans for clinical trials to evaluate the efficacy and safety of this compound in human subjects. Researchers are particularly interested in exploring its potential not only for Alzheimer's disease but also for other neurodegenerative disorders characterized by amyloid pathology.

Properties

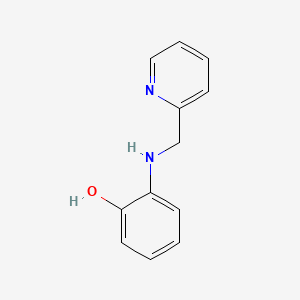

IUPAC Name |

2-(pyridin-2-ylmethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJRVWZNMZGWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.